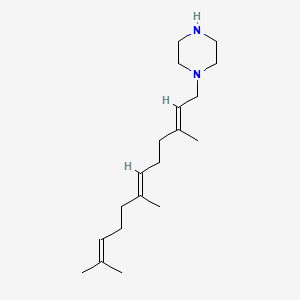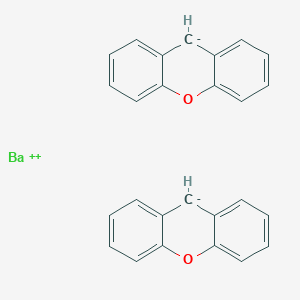![molecular formula C10H21BrO2 B14659996 Butane, 1,1'-[(2-bromoethylidene)bis(oxy)]bis- CAS No. 40398-10-5](/img/structure/B14659996.png)
Butane, 1,1'-[(2-bromoethylidene)bis(oxy)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane, 1,1’-[(2-bromoethylidene)bis(oxy)]bis- is a chemical compound with the molecular formula C10H20Br2O2 It is known for its unique structure, which includes two butane groups linked by a bromoethylidene bis(oxy) bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butane, 1,1’-[(2-bromoethylidene)bis(oxy)]bis- typically involves the reaction of butane with a bromoethylidene bis(oxy) compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Butane, 1,1’-[(2-bromoethylidene)bis(oxy)]bis- may involve large-scale chemical reactors and continuous processing techniques. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing by-products and ensuring the safety and environmental sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Butane, 1,1’-[(2-bromoethylidene)bis(oxy)]bis- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromoethylidene groups to other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of Butane, 1,1’-[(2-bromoethylidene)bis(oxy)]bis- include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products
The major products formed from the reactions of Butane, 1,1’-[(2-bromoethylidene)bis(oxy)]bis- depend on the specific reaction and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Butane, 1,1’-[(2-bromoethylidene)bis(oxy)]bis- has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Butane, 1,1’-[(2-bromoethylidene)bis(oxy)]bis- involves its interaction with molecular targets and pathways within a given system. The bromoethylidene bis(oxy) bridge plays a crucial role in its reactivity and interactions. The compound can form covalent bonds with target molecules, leading to various biochemical and physiological effects. The specific molecular targets and pathways involved depend on the context of its application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Butane, 1,1’-[(2-bromoethylidene)bis(oxy)]bis- can be compared with other similar compounds, such as:
Butane, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: This compound has a similar structure but lacks the bromine atoms, resulting in different chemical properties and reactivity.
Butane, 1,1’-[ethylidenebis(oxy)]bis-: This compound also has a similar structure but with different substituents, leading to variations in its chemical behavior and applications.
Propiedades
Número CAS |
40398-10-5 |
|---|---|
Fórmula molecular |
C10H21BrO2 |
Peso molecular |
253.18 g/mol |
Nombre IUPAC |
1-(2-bromo-1-butoxyethoxy)butane |
InChI |
InChI=1S/C10H21BrO2/c1-3-5-7-12-10(9-11)13-8-6-4-2/h10H,3-9H2,1-2H3 |
Clave InChI |
ZQXUVRVIZMXFJD-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(CBr)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


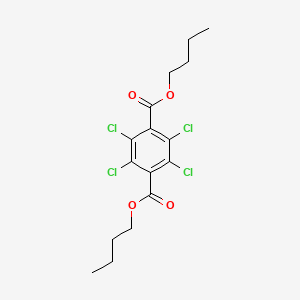


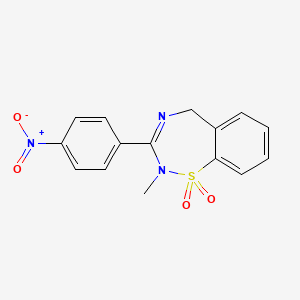

![1',4',5-Trihydroxy-3',7-dimethyl[2,2'-binaphthalene]-1,4,5',8'-tetrone](/img/structure/B14659952.png)
![3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B14659953.png)

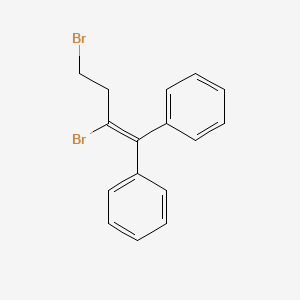
![N-[(2-amino-5-chlorophenyl)-thiophen-2-ylmethylidene]hydroxylamine](/img/structure/B14659969.png)
